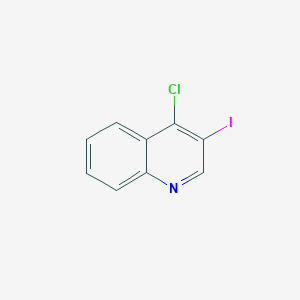

4-Chloro-3-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOABWDLKHXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460299 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-90-7 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-3-iodoquinoline

Abstract: 4-Chloro-3-iodoquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinoline core functionalized with two different halogens at the C3 and C4 positions, presents a unique platform for sequential and site-selective modifications. This differential reactivity makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and an exploration of its reactivity in key palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Core Physicochemical Properties and Identification

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1][2] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a dark place under an inert atmosphere at room temperature.[2]

The molecule's structure is characterized by a quinoline ring system, where the C4 position is substituted with a chlorine atom and the adjacent C3 position bears an iodine atom. This arrangement is key to its synthetic utility. The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests that the compound is hydrophobic and has low solubility in water, favoring dissolution in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[3]

| Property | Value | Source(s) |

| CAS Number | 590371-90-7 | [1][2][4] |

| Molecular Formula | C₉H₅ClIN | [1][2][4] |

| Molecular Weight | 289.50 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Predicted XlogP | 3.5 | [3] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Spectral Characteristics (Predicted)

Direct experimental spectra for this compound are not broadly published. However, its structure allows for the prediction of key signals in ¹H and ¹³C NMR spectroscopy, which are essential for reaction monitoring and characterization.

-

¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C2, being adjacent to the nitrogen and between two halogen-bearing carbons, would likely appear as the most downfield singlet. The four protons on the benzo-fused ring would present as a more complex series of doublets and triplets, characteristic of a disubstituted benzene ring.

-

¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms. The carbons directly attached to the electronegative halogens (C3-I and C4-Cl) and the nitrogen atom would have characteristic chemical shifts that are critical for structural confirmation.

Synthesis and Purification

The most direct and widely cited method for preparing this compound is through the chlorination of its precursor, 4-hydroxy-3-iodoquinoline (also known as 3-iodo-quinolin-4-ol).[2] This transformation is a standard and robust procedure in quinoline chemistry.[6][7]

Rationale for Experimental Design

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is effectively achieved using a strong chlorinating agent that also acts as a dehydrating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is subsequently displaced by a chloride ion from the POCl₃. Heating the reaction mixture to 100°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[2] The workup procedure involving ice water is designed to quench the excess reactive POCl₃ and precipitate the solid organic product, which has low aqueous solubility.

Experimental Protocol: Synthesis of this compound

Reactants:

-

4-Hydroxy-3-iodoquinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (used as solvent, ~25 mL per 1 g of starting material)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-iodoquinoline (e.g., 1000 mg, 3.69 mmol).[2]

-

Carefully add phosphorus oxychloride (25 mL) to the flask in a fume hood.[2]

-

Heat the reaction mixture to 100°C and stir for 2 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over ice water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

A solid precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield this compound as a white solid (typical yield: 85-90%).[2]

Synthesis Workflow Diagram

Sources

- 1. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]

- 2. This compound | 590371-90-7 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

- 4. This compound - CAS:590371-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to 4-Chloro-3-iodoquinoline for Advanced Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are central to the development of numerous therapeutic agents, most notably in the field of antimalarials like chloroquine and quinine.[1][3] The functionalization of the quinoline core at various positions allows for the fine-tuning of its electronic and steric properties, leading to compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][4] this compound is a halogenated derivative that serves as a versatile synthetic intermediate, offering two distinct reactive sites for further molecular elaboration. The chlorine atom at the C4 position and the iodine atom at the C3 position provide orthogonal handles for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. This dual reactivity makes it a valuable building block for constructing complex molecular architectures in drug discovery programs.

Core Compound Identification and Physicochemical Properties

This compound is a solid, white to off-white compound at room temperature.[5] Its fundamental properties are summarized in the table below, providing essential data for researchers in laboratory settings.

| Property | Value | Source(s) |

| CAS Number | 590371-90-7 | [5][6][7] |

| Molecular Formula | C₉H₅ClIN | [6][8] |

| Molecular Weight | 289.50 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [5][7] |

| InChI Key | SFHOABWDLKHXAH-UHFFFAOYSA-N | [6] |

| SMILES String | IC(C=N1)=C(Cl)C2=C1C=CC=C2 | [6] |

Synthesis Protocol: From Hydroxyquinoline to Chloroquinoline

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a cornerstone transformation in quinoline chemistry, often serving as a critical step in the synthesis of antimalarial drugs and other bioactive molecules.[3] The established method for synthesizing this compound involves the chlorination of its precursor, 3-iodo-quinolin-4-ol.

Expert Rationale for Reagent Selection

The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is deliberate and based on its high efficacy in converting hydroxyl groups on heteroaromatic rings, such as quinolines and pyridines, into chlorides. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. POCl₃ is particularly effective because it acts as both the reagent and, in many cases, the solvent, driving the reaction to completion at elevated temperatures.

Step-by-Step Synthesis Workflow

The following protocol outlines the synthesis of this compound from 3-iodo-quinolin-4-ol.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-quinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (25 mL per 1000 mg of starting material).

-

Heating: Heat the reaction mixture to 100°C with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes around 2 hours.

-

Work-up: Upon completion, carefully remove the excess POCl₃ by evaporation under reduced pressure. Quench the reaction by slowly adding ice water to the residue.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Purification: Dry the collected solid under vacuum to yield this compound as a white solid. The reported yield for this transformation is approximately 85%.[5]

Visualization of the Synthesis Pathway

Caption: Synthetic route to this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, making it a powerful scaffold for building molecular diversity.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This facilitates reactions with a wide range of nucleophiles, such as amines and alcohols, to introduce diverse side chains. This reactivity is fundamental to the synthesis of many 4-aminoquinoline antimalarial drugs.[9]

-

Cross-Coupling Reactions at C3: The iodine atom at the 3-position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 3-substituted quinolines.

Logical Workflow for Drug Candidate Synthesis

The dual reactivity of this compound can be strategically employed in a multi-step synthesis to generate complex drug candidates.

Caption: Strategic functionalization of the core scaffold.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. This compound possesses specific hazards that require appropriate handling procedures.

Hazard Identification and Classification

-

GHS Classification: The compound is classified under the Globally Harmonized System with the pictogram GHS07.[6]

-

Hazard Class: Acute Toxicity 4 (Oral).[6]

Protective Measures and Emergency Procedures

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Storage: Store in a dry, dark place under an inert atmosphere at room temperature to maintain its stability and prevent degradation.[5][7]

References

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. [Link]

- Process for the preparation of 4-chloroquinolines - Google P

-

4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem. [Link]

-

The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. [Link]

-

4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem. [Link]

-

What are the applications and preparation methods of 4-CHLOROQUINOLINE? - FAQ. [Link]

-

Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]

-

Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... [Link]

-

This compound (C9H5ClIN) - PubChemLite. [Link]

-

4-Chloro-3-iodoaniline | C6H5ClIN | CID 21874954 - PubChem. [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

-

Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. [Link]

-

Clioquinol - Wikipedia. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 590371-90-7 [m.chemicalbook.com]

- 6. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]

- 7. This compound - CAS:590371-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. echemi.com [echemi.com]

Spectroscopic Characterization of 4-Chloro-3-iodoquinoline: A Technical Guide

Introduction

4-Chloro-3-iodoquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound prevalent in numerous biologically active molecules and pharmaceutical agents. The unique substitution pattern of this compound, featuring both a chloro and an iodo group on the pyridine ring, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any application, and a comprehensive analysis of its spectroscopic data is the cornerstone of this process.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound (C₉H₅ClIN) features a quinoline core with a chlorine atom at position 4 and an iodine atom at position 3.[1][2] This substitution pattern is expected to significantly influence the electronic environment of the entire molecule, which will be reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the iodine atom.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 8.1 - 8.3 | d | 8.0 - 9.0 |

| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |

| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | t | 7.0 - 8.0 |

Interpretation and Rationale:

-

H-2: This proton is situated between the nitrogen atom and the iodine at position 3. The strong deshielding effect of the electronegative nitrogen and the adjacent iodine is expected to shift this proton significantly downfield, likely appearing as a singlet due to the absence of adjacent protons.

-

H-5 and H-8: These protons are in the peri-position relative to the substituents on the other ring and are typically the most downfield protons of the benzene portion of the quinoline ring. They will likely appear as doublets due to coupling with H-6 and H-7, respectively.

-

H-6 and H-7: These protons will be in the more shielded region of the aromatic spectrum and are expected to appear as triplets due to coupling with their neighboring protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in this compound. The chemical shifts will be indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-8a | 148 - 150 |

| C-4 | 145 - 147 |

| C-7 | 130 - 132 |

| C-5 | 129 - 131 |

| C-6 | 128 - 130 |

| C-4a | 125 - 127 |

| C-8 | 122 - 124 |

| C-3 | 95 - 100 |

Interpretation and Rationale:

-

C-2 and C-8a: These carbons are adjacent to the nitrogen and are expected to be the most deshielded.

-

C-4: The carbon bearing the chlorine atom will also be significantly deshielded.

-

C-3: The carbon attached to the iodine atom is expected to be shifted significantly upfield due to the "heavy atom effect" of iodine, a characteristic feature in ¹³C NMR.[3]

-

The remaining carbons of the benzene ring (C-5, C-6, C-7, C-8) and the bridgehead carbon (C-4a) will appear in the typical aromatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4][5]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.

-

¹³C NMR Acquisition: A proton-decoupled experiment should be performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to obtain a high-quality spectrum.[4]

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1585 | C=C stretch (aromatic ring) |

| 1500-1400 | C=C stretch (aromatic ring) |

| ~1580 | C=N stretch (quinoline ring) |

| 1100-1000 | C-Cl stretch |

| 850-750 | C-H out-of-plane bending (aromatic) |

| ~600-500 | C-I stretch |

Interpretation and Rationale:

-

The spectrum will be dominated by absorptions characteristic of the quinoline ring system, including aromatic C-H stretching above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[6][7]

-

The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, with the C-I stretch being in the far-IR region.

-

The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR)

-

Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Diagram of the ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Comments |

| 289/291 | [M]⁺ | Molecular ion peak with a characteristic 3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

| 254 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 162 | [M-I]⁺ | Loss of an iodine radical. |

| 127 | [C₉H₅N]⁺ | Loss of both chlorine and iodine. |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) will be observed at m/z 289, corresponding to the molecular weight of this compound with the ³⁵Cl isotope.[1] A smaller peak at m/z 291, with approximately one-third the intensity, will be present due to the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation is likely to involve the loss of the halogen substituents. The loss of a chlorine radical (m/z 254) and an iodine radical (m/z 162) are expected to be prominent fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound will be vaporized and separated from the solvent on the GC column.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.

Diagram of the GC-MS Experimental Workflow

Caption: Workflow for GC-MS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations outlined in this guide serve as a valuable reference for researchers working with this compound and its analogs. By understanding the expected spectroscopic signatures, scientists can confidently verify the identity and purity of their materials, which is a critical step in any chemical research and development endeavor.

References

- 1. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

crystal structure analysis of 4-Chloro-3-iodoquinoline

An In-Depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the critical steps from synthesis and purification to single-crystal X-ray diffraction and structure elucidation. By detailing the experimental protocols and the scientific rationale behind them, this guide serves as a valuable resource for professionals seeking to understand and apply crystallographic techniques to the study of small organic molecules. The structural insights gained from this analysis are crucial for the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of this compound

Quinoline and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3][4][5] These compounds are integral to the development of pharmaceuticals ranging from antimalarials like chloroquine to anticancer agents.[1][2][3] The unique scaffold of this compound, featuring both a chlorine and an iodine atom, presents a versatile platform for synthetic modification, making it a valuable intermediate in drug discovery.[1] A detailed understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, designing novel derivatives with enhanced pharmacological profiles, and elucidating its interactions with biological targets.[4] Beyond pharmaceuticals, the rigid and planar nature of the quinoline ring makes its derivatives suitable for applications in materials science, including the development of dyes and organic light-emitting diodes (OLEDs).[1]

Experimental Framework: From Synthesis to Structure

The determination of a crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying chemical and physical principles. The workflow is designed to yield high-quality single crystals suitable for X-ray diffraction analysis, which then allows for the determination of the precise arrangement of atoms in the solid state.[6]

Figure 1: A comprehensive workflow for the crystal structure analysis of this compound.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Impurities can significantly hinder or even prevent the formation of single crystals.

Protocol: Synthesis of 4-Chloroquinolines

A common route to 4-chloroquinolines is the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride.[7] Alternatively, methods involving the cyclization of ortho-propynol phenyl azides mediated by TMSCl have been developed.[8]

-

Reaction: The synthesis can be adapted from established procedures for similar quinoline derivatives. For instance, starting from a suitable aniline precursor, a cyclization reaction can be employed to form the quinoline ring system. Subsequent halogenation steps would introduce the chloro and iodo substituents at the desired positions.

-

Purification: The crude product must be meticulously purified. Recrystallization is a powerful technique for purifying solid compounds, based on the principle that solubility increases with temperature.[9] Column chromatography is another essential method for separating the desired compound from byproducts and unreacted starting materials.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of suitable size and quality is often the most challenging step.[10][11] This process involves creating a supersaturated solution from which the compound can slowly precipitate in an ordered crystalline lattice.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately at room temperature and completely upon gentle heating.

-

Solution Preparation: A nearly saturated solution of the purified this compound is prepared in the selected solvent.

-

Crystal Growth: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration induces the formation of well-ordered crystals.[12] Other techniques like vapor diffusion or solvent layering can also be employed.[12][13]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[6][14][15]

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[14][15]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[6][16]

-

Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.[6]

Structural Insights: The Molecular and Supramolecular Architecture

The crystal structure of this compound provides a wealth of information about its molecular geometry and how the molecules pack in the solid state.

| Parameter | Description |

| Molecular Formula | C₉H₅ClIN[17] |

| Molecular Weight | 289.50 g/mol |

| Crystal System | To be determined by SCXRD |

| Space Group | To be determined by SCXRD |

| Unit Cell Dimensions | To be determined by SCXRD |

This table will be populated with the experimental data obtained from the single-crystal X-ray diffraction analysis.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. The planarity of the quinoline ring and any distortions caused by the bulky halogen substituents will be quantified.

Intermolecular Interactions

In the solid state, molecules are held together by a variety of non-covalent interactions. For this compound, these are likely to include:

-

π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

-

Halogen Bonding: Non-covalent interactions involving the chlorine and iodine atoms, which can act as electrophilic regions.

Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.

Spectroscopic Characterization

In conjunction with X-ray crystallography, spectroscopic techniques provide complementary information about the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized this compound in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Conclusion and Future Directions

The crystal structure analysis of this compound provides fundamental insights that are crucial for its application in drug design and materials science. The precise knowledge of its three-dimensional structure allows for a more rational approach to the design of new synthetic pathways and the development of novel molecules with tailored properties. Future work could involve co-crystallization studies with biologically relevant macromolecules to understand its mode of action at a molecular level, or the synthesis of derivatives with modified electronic properties for advanced material applications.

References

A comprehensive list of references will be compiled based on the sources cited throughout this guide, including peer-reviewed articles on the synthesis, crystallization, and structural analysis of quinoline derivatives, as well as authoritative texts on crystallographic methods.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. fiveable.me [fiveable.me]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. youtube.com [youtube.com]

- 17. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 4-Chloro-3-iodoquinoline

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Imperative of Solubility

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this esteemed class of heterocyclic compounds, 4-chloro-3-iodoquinoline emerges as a compound of significant interest, offering a versatile platform for the synthesis of novel bioactive molecules. However, the journey from a promising compound to a viable drug candidate is paved with physicochemical challenges, paramount among them being solubility. The extent to which a compound dissolves in a given solvent dictates its bioavailability, ease of formulation, and its fate in various biological and experimental systems.[1]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility profile of this compound. Moving beyond a mere compilation of data, this document delves into the theoretical underpinnings of its solubility, offers detailed, field-proven experimental protocols for its determination, and discusses the practical implications for researchers in drug discovery and development. Our aim is to equip scientists with the foundational knowledge and actionable methodologies to confidently navigate the solubility landscape of this important synthetic intermediate.

Theoretical Solubility Predictions: A Molecular-Level Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This principle is rooted in the polarity of both the solute and the solvent, and the intermolecular forces that govern their interactions. To anticipate the solubility of this compound, we must first dissect its molecular structure and estimate its polarity.

Molecular Structure and Polarity Estimation:

This compound possesses a fused aromatic ring system, which is inherently nonpolar. However, the presence of a nitrogen atom in the quinoline ring and the electronegative chloro and iodo substituents introduce polarity. The nitrogen atom can act as a hydrogen bond acceptor, while the carbon-halogen bonds are polarized.

-

4-Chloro-3-methylquinoline: TPSA of 12.9 Ų[4]

-

4-Chloro-3-nitroquinoline: TPSA of 58.7 Ų[5]

-

4-Chloroquinoline: TPSA of 12.9 Ų[6]

The replacement of a methyl group with a larger, more polarizable iodine atom would likely result in a TPSA for this compound that is slightly higher than that of the methyl and unsubstituted analogs but significantly lower than the nitro analog. This places this compound in the category of sparingly polar to moderately polar compounds.

Predicted Solubility in Common Laboratory Solvents:

Based on this polarity assessment, we can predict the solubility of this compound in a range of common laboratory solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the fused aromatic rings, some solubility is expected. However, the polar functionalities will limit extensive dissolution.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are likely to be effective at dissolving this compound. Their ability to engage in dipole-dipole interactions will facilitate the solvation of the polar regions of the molecule, while their organic character will accommodate the nonpolar scaffold. We would anticipate a trend of increasing solubility with the increasing polarity of the solvent, with DMSO and DMF being excellent solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols like methanol and ethanol should be reasonably good solvents, capable of hydrogen bonding with the quinoline nitrogen. Water, being highly polar and forming a strong hydrogen-bonding network, is expected to be a poor solvent for this predominantly hydrophobic molecule.[7]

These predictions provide a rational basis for solvent selection in synthesis, purification, and analytical method development. However, empirical determination is essential for quantitative understanding.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. This section outlines two robust, commonly employed methods for determining the solubility of a solid compound like this compound. The choice of method often depends on the required accuracy, throughput, and available instrumentation.

Method 1: The Shake-Flask Method with Gravimetric Analysis

This traditional and highly accurate method determines the equilibrium solubility of a compound.[8] It relies on creating a saturated solution and then quantifying the dissolved solute by weight.

Causality Behind Experimental Choices:

-

Using an excess of the solid: This ensures that the solution reaches saturation, a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Agitation and temperature control: Constant agitation ensures that the system reaches equilibrium more rapidly. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Filtration: The use of a fine-pored filter (e.g., 0.22 µm) is crucial to separate the undissolved solid from the saturated solution, ensuring that only the dissolved solute is quantified.

-

Evaporation and drying to a constant weight: This step ensures that all the solvent is removed, leaving only the solute, and that any residual moisture is eliminated for an accurate mass determination.

Step-by-Step Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of the selected solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial even after thorough mixing.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed, dry container (e.g., a scintillation vial or evaporating dish).

-

Solvent Evaporation: Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Drying and Weighing: Dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the mass of the dissolved solid and the volume of the aliquot taken.

Caption: Workflow for Gravimetric Solubility Determination.

Method 2: UV/Vis Spectroscopy for Higher Throughput

For a more rapid assessment, particularly when screening multiple solvents, UV/Vis spectroscopy offers a reliable alternative. This method relies on the Beer-Lambert Law, which correlates absorbance with concentration. A key prerequisite is that the compound has a chromophore that absorbs in the UV/Vis range and does not degrade in the chosen solvents.

Causality Behind Experimental Choices:

-

Calibration Curve: A calibration curve of known concentrations versus absorbance is essential for accurately determining the concentration of the unknown saturated solution. This is a cornerstone of quantitative spectroscopy.

-

Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and minimizes errors.

-

Dilution: Saturated solutions may have absorbances outside the linear range of the spectrophotometer. Accurate dilution is necessary to bring the absorbance into the optimal range (typically 0.1 - 1.0 AU).

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Follow steps 1-4 of the gravimetric method to prepare saturated solutions and allow the excess solid to settle.

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known high concentration in a suitable solvent (one in which it is highly soluble, e.g., DMSO or acetonitrile).

-

Perform serial dilutions of the stock solution with the solvent of interest to create a series of standards of known concentrations.

-

-

Determine λmax: Scan one of the standard solutions across the UV/Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

-

Sample Analysis:

-

Carefully withdraw a small aliquot of the clear supernatant from the saturated solution vial and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered saturated solution with a known factor using the same solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the absorbance of the diluted sample and the calibration curve equation to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the solubility of this compound in that solvent.

Caption: Workflow for UV/Vis Spectroscopic Solubility Determination.

Quantitative Solubility Profile of this compound

While experimentally determined data for this compound is not publicly available, the following table presents a hypothetical but realistic solubility profile based on the theoretical predictions and typical behavior of similar halogenated quinolines. This serves as an illustrative guide for what researchers might expect to find.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Nonpolar | < 1 |

| Toluene | 2.4 | Nonpolar (Aromatic) | 5 - 10 |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 20 - 50 |

| Ethyl Acetate | 4.4 | Polar Aprotic | 15 - 30 |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 25 - 50 |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | > 50 |

| Methanol | 5.1 | Polar Protic | 10 - 20 |

| Ethanol | 4.3 | Polar Protic | 5 - 15 |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 100 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 |

| Water | 10.2 | Polar Protic | < 0.1 (Practically Insoluble) |

Discussion and Implications for Drug Development

The solubility profile of this compound has significant ramifications for its utility in research and development:

-

Synthetic Chemistry: The high solubility in polar aprotic solvents like THF, DMF, and DMSO makes them excellent choices for reaction media, facilitating homogeneous reaction conditions and potentially improving reaction rates and yields.

-

Purification: The differential solubility across the solvent spectrum can be exploited for purification. For instance, recrystallization could be attempted from a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., a mixture of DCM and hexane).

-

Analytical Chemistry: For techniques like HPLC, knowledge of solubility is key to preparing stock solutions and selecting appropriate mobile phases. The good solubility in acetonitrile and methanol, common mobile phase components, is advantageous.

-

Early-Stage Drug Discovery: The poor aqueous solubility is a critical flag for drug development. While this compound is primarily a synthetic intermediate, any derivatives intended for oral administration would require significant structural modification to enhance their aqueous solubility and, consequently, their potential bioavailability. Formulation strategies such as the use of co-solvents, surfactants, or conversion to a salt form might also be necessary.[1]

Conclusion: A Foundation for Informed Research

This technical guide has provided a multifaceted view of the solubility of this compound, integrating theoretical predictions with practical, detailed experimental methodologies. While a definitive, quantitative solubility profile awaits empirical determination, the principles and protocols outlined herein offer a robust framework for any researcher working with this compound. Understanding and quantifying solubility is not a perfunctory step but a foundational element of successful chemical and pharmaceutical research. By applying the insights and techniques presented, scientists can make more informed decisions, troubleshoot challenges, and ultimately accelerate the journey of discovery and development.

References

-

PubChem. 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H5ClIN). University of Luxembourg. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. [Link]

-

Wikipedia. Polar surface area. Wikimedia Foundation. [Link]

-

Shityakov, S., & Förster, C. (2014). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. Pharmaceuticals, 7(9), 924–939. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-3-nitroquinoline. [Link]

-

Open Education Alberta. Topological polar surface area – An ABC of PK/PD. [Link]

-

PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Topological polar surface area: A useful descriptor in 2D-QSAR. [Link]

-

PubMed Central. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. [Link]

-

PubChemLite. 4-chloro-3-methylquinoline (C10H8ClN). University of Luxembourg. [Link]

-

Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., Bohinski, T., Bulger, D., Federici, M., Hale, J., Mancinelli, J., Mirza, K., Moritz, M., Rein, D., Tchakounte, C., & Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

National Institute of Standards and Technology. CCCBDB list of experimental dipole moments. [Link]

-

PubChem. 7-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Polar surface area - Wikipedia [en.wikipedia.org]

- 3. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to the Structural Elucidation of 4-Chloro-3-iodoquinoline

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing the molecular structure and properties of 4-Chloro-3-iodoquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document outlines not just the "how" but the "why" behind the selection of computational strategies, emphasizing Density Functional Theory (DFT) as a cornerstone for analysis. We will delve into the practical application of these methods for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential mapping. This guide is intended to be a self-validating resource, providing researchers with the foundational knowledge to conduct and interpret their own theoretical calculations on this and similar molecular scaffolds.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of a wide array of pharmacologically active agents and functional materials.[1] Their prevalence in antimalarial drugs, anticancer agents, and as sensors underscores the importance of a detailed understanding of their structure-property relationships.[1][2] this compound, in particular, presents a unique electronic and steric profile due to the presence of two distinct halogen substituents on the quinoline ring. These substituents significantly influence the molecule's reactivity, intermolecular interactions, and ultimately its biological activity and material properties.

Theoretical calculations provide a powerful, non-destructive means to investigate the intricacies of molecular structure at the atomic level. By employing computational models, we can predict and understand geometric parameters, vibrational modes, and electronic behavior, offering insights that complement and guide experimental studies. This guide will walk through the essential theoretical calculations for a thorough analysis of this compound.

Foundational Theoretical Methodologies: A Scientist's Perspective

The choice of a computational method is paramount for achieving accurate and reliable results. For a molecule like this compound, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the preeminent method for the electronic structure calculation of medium to large-sized molecules.[1][3] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a remarkable combination of accuracy and computational efficiency, making it ideal for the detailed analysis of quinoline derivatives.[4]

The selection of the functional and basis set within DFT is a critical decision that directly impacts the quality of the results.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a robust description of both ground-state geometries and electronic properties.[1][2]

-

Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is recommended for providing a flexible description of the electron distribution, including polarization and diffuse functions that are essential for accurately modeling the electronic effects of the halogen atoms.[1][2]

Hartree-Fock (HF) Theory: A Foundational Comparison

While DFT is generally preferred, understanding the Hartree-Fock (HF) approximation is valuable. HF is an ab initio method that does not include electron correlation, often leading to less accurate predictions of molecular properties compared to DFT. However, running parallel calculations with HF can provide a useful baseline and highlight the importance of electron correlation effects in the system.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.

Caption: A typical workflow for the theoretical analysis of a molecule like this compound.

Step 1: Initial Structure Input The starting point for any calculation is an initial 3D structure of this compound. This can be built using molecular modeling software. The precise initial geometry is not critical, as the optimization step will locate the energy minimum.

Step 2: Geometry Optimization This is the most crucial step, where the computational software systematically alters the molecular geometry to find the arrangement with the lowest total energy. This optimized structure represents the most stable conformation of the molecule. The optimization should be performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).

Step 3: Frequency Calculation Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.

Step 4: Electronic Property Analysis With the optimized geometry, a wealth of information about the electronic structure can be extracted:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity.[1] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] It is invaluable for identifying regions of positive and negative electrostatic potential, which in turn indicate sites susceptible to nucleophilic and electrophilic attack, respectively.

Step 5: Spectroscopic Simulation Theoretical calculations can also be used to simulate various types of spectra, providing a powerful tool for interpreting experimental data. This can include the simulation of NMR chemical shifts, which can be compared with experimental NMR data for structural validation.

Predicted Structural and Electronic Properties of this compound

Based on the methodologies outlined above, we can predict the key structural and electronic parameters for this compound.

Optimized Molecular Geometry

The geometry of this compound is expected to be largely planar due to the aromatic quinoline core. The C-Cl and C-I bond lengths will be key parameters to compare with experimental data if available.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C4-Cl Bond Length | ~1.75 Å |

| C3-I Bond Length | ~2.10 Å |

| C3-C4 Bond Length | ~1.40 Å |

| Dihedral Angle (C2-C3-C4-N1) | ~0° |

Table 1: Predicted key geometric parameters for this compound.

Vibrational Analysis

The calculated IR and Raman spectra will show characteristic vibrational modes for the quinoline ring, as well as stretching and bending modes associated with the C-Cl and C-I bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-Cl stretching | 700 - 800 |

| C-I stretching | 500 - 600 |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Electronic Properties

Caption: A simplified representation of the HOMO-LUMO energy gap.

The HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the iodine atom due to its lone pairs. The LUMO is likely to be distributed over the entire aromatic system, with significant contributions from the electron-withdrawing chloro and iodo substituents.

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 5.0 eV |

Table 3: Predicted electronic properties of this compound.

The MEP map is predicted to show a region of negative potential around the nitrogen atom of the quinoline ring, indicating its Lewis basicity. Regions of positive potential are expected around the hydrogen atoms.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical investigation of this compound. By following the outlined DFT-based workflow, researchers can gain deep insights into the structural and electronic properties of this important molecule. These theoretical predictions can serve as a valuable guide for experimental studies, aiding in the interpretation of spectroscopic data and providing a rational basis for the design of new quinoline-based drugs and materials.

Future work could involve extending these calculations to study the molecule's reactivity through the calculation of reaction pathways and transition states. Furthermore, condensed-phase simulations could be employed to understand the behavior of this compound in solution and in the solid state.

References

-

Royal Society of Chemistry. (n.d.). Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. Retrieved from [Link][5]

-

Elsevier. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link][1]

-

Springer. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link][2]

-

Royal Society of Chemistry. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link][4]

-

Bentham Science. (2021). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. Retrieved from [Link][7]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (2017). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Retrieved from [Link][9]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

Introduction: The Quinoline Core as a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Often described as a "privileged structure," its rigid framework and capacity for diverse functionalization have made it a recurring motif in a vast array of pharmacologically active compounds.[3][4][5] For over a century, derivatives of quinoline have been instrumental in the fight against infectious diseases and have shown significant promise in treating cancer, inflammation, and other conditions.[6][7]

This guide provides a comprehensive technical overview of the discovery and historical development of substituted quinolines. It delves into the seminal synthetic methodologies that unlocked the potential of this scaffold, traces its evolution from natural product isolates to blockbuster synthetic drugs, and examines the structure-activity relationships that continue to drive modern drug discovery efforts.

From Coal Tar and Alkaloids: The Initial Discovery

The story of quinoline begins not in a sophisticated pharmaceutical lab, but in the nascent world of 19th-century organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, strong-smelling liquid from coal tar, which he named "leukol" (white oil).[1][2][7][8] Shortly after, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the Cinchona alkaloids—quinine and cinchonine—with potassium hydroxide, which he called "Chinolein."[2]

Initially, these were thought to be different substances. However, it was the German chemist August Hofmann who later recognized that both were, in fact, the same compound.[2] The definitive structure of quinoline as a fused benzene and pyridine ring system was proposed decades later, building on the foundational work on aromatic structures by figures like August Kekulé.[8] This structural elucidation was a critical turning point, transforming quinoline from a chemical curiosity into a tangible target for rational synthesis.

The Dawn of Synthesis: Forging the Quinoline Ring

The late 19th century witnessed a flurry of activity in synthetic organic chemistry, resulting in the development of several named reactions that remain fundamental to quinoline synthesis today.[9] These methods provided chemists with the tools to construct the quinoline core from simple aromatic amines, paving the way for the creation of countless derivatives.

The Skraup Synthesis (1880)

The method developed by Czech chemist Zdenko Hans Skraup was a landmark achievement, enabling the large-scale production of quinoline.[8][10] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11][12][13]

The reaction's power lies in its directness, but it is notoriously exothermic and can be violent.[10][13] This led to the inclusion of moderators, such as ferrous sulfate, to control the reaction rate.[10] The mechanism proceeds through three key stages:

-

Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.

-

A Michael-type conjugate addition of the aniline to acrolein.

-

Acid-catalyzed cyclization of the intermediate, followed by dehydration and oxidation to yield the aromatic quinoline ring.[13]

Experimental Protocol: The Skraup Synthesis of Quinoline

This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.

-

Preparation: In a suitable round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and ferrous sulfate heptahydrate.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

-

Heating: Gently heat the mixture in an oil bath. The reaction will become strongly exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[13]

-

Workup: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and neutralize it with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[13]

-

Purification: Separate the quinoline layer from the distillate. Dry the crude product over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[13]

The Doebner-von Miller Reaction (1881)

A modification and extension of the Skraup synthesis, the Doebner-von Miller reaction uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[1][14][15] This reaction involves treating an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid.[14] This approach offers greater flexibility in the final substitution pattern of the quinoline product. A common challenge, however, is the acid-catalyzed polymerization of the unsaturated carbonyl compound, which can lead to tar formation and reduced yields.[16]

The Friedländer Synthesis (1882)

Discovered by Paul Friedländer, this method is a direct and versatile route to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[17][18][19] The reaction can be catalyzed by either acids or bases.[18][19]

Two primary mechanisms are proposed:

-

Aldol-First Pathway: An initial aldol condensation between the two carbonyl reactants, followed by cyclization via imine formation and subsequent dehydration.

-

Schiff Base-First Pathway: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.[17]

The Combes Quinoline Synthesis (1888)

First reported by A. Combes, this synthesis involves the acid-catalyzed condensation of an arylamine (like aniline) with a β-diketone.[11][20][21][22] The reaction proceeds via an enamine intermediate which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid.[11] This method is particularly useful for preparing 2,4-disubstituted quinolines.[1][21]

The Golden Age of Antimalarials: From Bark to Bench

The first major therapeutic application of the quinoline scaffold was in the treatment of malaria. For centuries, the bark of the South American Cinchona tree was the only known remedy, a practice brought to Europe in the 17th century.[23][24] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine .[23] For over a century, quinine was the primary drug for malaria.[4]

The logistical challenges of sourcing quinine, especially during wartime, spurred an intense search for synthetic alternatives. This led to the development of a pipeline of synthetic quinoline-based antimalarials.[23][24]

The 4-Aminoquinolines: Chloroquine

In 1934, scientists at the German company Bayer synthesized a 4-aminoquinoline compound they named Resochin.[24] This compound, later renamed chloroquine , proved to be a highly effective and inexpensive antimalarial.[8][23] It became the cornerstone of global malaria treatment and eradication campaigns following World War II.[24] Chloroquine acts by accumulating in the parasite's food vacuole and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[8]

The 8-Aminoquinolines: Primaquine

The discovery of the 8-aminoquinoline class of drugs, such as primaquine , originated from research into the mild antimalarial activity of the dye methylene blue.[23] Unlike the 4-aminoquinolines, which target the blood stages of the parasite, 8-aminoquinolines are effective at eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing relapse.[23]

| Key Quinoline Antimalarials | Year Introduced | First Resistance Reported | Primary Use |

| Quinine | 1632 (as bark) | 1910 | Treatment of malaria |

| Chloroquine | 1945 | 1957 | Treatment and prophylaxis |

| Primaquine | ~1950 | - | Eradication of liver-stage parasites |

| Mefloquine | 1977 | 1982 | Treatment and prophylaxis |

| (Data adapted from Medicines for Malaria Venture[24]) |

A New Paradigm: The (Fluoro)quinolone Antibacterials

The next chapter in the quinoline story began unexpectedly. In 1962, while attempting to purify a batch of chloroquine, Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct.[25][26] This compound, nalidixic acid , showed modest antibacterial activity, primarily against Gram-negative bacteria.[27][28] While technically a naphthyridine, it is considered the predecessor of all quinolone antibiotics.[26] For years, its use was confined to treating urinary tract infections.[27]

The true breakthrough came in the late 1970s and early 1980s. Researchers discovered that two key structural modifications dramatically amplified the compound's utility:

-

Addition of a fluorine atom at position C-6. [29][]

-

Addition of a piperazine ring at position C-7. [29]

This new class of fluoroquinolones , beginning with norfloxacin (patented in 1978), exhibited a vastly expanded spectrum of activity, including against Gram-positive bacteria and formidable pathogens like Pseudomonas aeruginosa.[28][29] Their mechanism of action was also novel; they inhibit the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination, leading to rapid bacterial cell death.[27][28] This discovery ushered in an era of broad-spectrum, orally available antibiotics that have become indispensable in clinical practice.

References

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. biosynce.com [biosynce.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. benchchem.com [benchchem.com]

- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Combes Quinoline Synthesis [drugfuture.com]

- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 22. scribd.com [scribd.com]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 25. researchgate.net [researchgate.net]

- 26. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 27. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-3-iodoquinoline

Abstract

This guide provides a comprehensive, in-depth technical framework for performing quantum chemical calculations on 4-chloro-3-iodoquinoline, a molecule of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer a rationale-driven approach, grounded in established theoretical principles and practical considerations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic compound. All protocols are designed to be self-validating, and all claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine and quinine. The introduction of halogen atoms, specifically chlorine and iodine, at the 4 and 3 positions respectively, dramatically influences the molecule's steric and electronic properties. The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction of growing importance in drug design and crystal engineering. Furthermore, the C-I and C-Cl bonds serve as versatile synthetic handles for further functionalization through cross-coupling reactions.